molecular formula C15H17NO2 B2356107 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923769-57-7

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2356107
CAS No.: 923769-57-7
M. Wt: 243.306
InChI Key: URQKYHJWPFGROI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a 3,5-dimethylphenyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules that inhibit photosynthetic electron transport (PET) or interact with biological targets . Its molecular formula is C₁₆H₁₇NO₂, with a calculated molecular weight of 283.34 g/mol. The methyl groups on both the phenyl and pyrrole rings contribute to its lipophilicity, which may influence bioavailability and target binding efficiency.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-11(3)8-14(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKYHJWPFGROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromoaldehyde-β-Ketoester Condensation

Adapted from the Chinese patent CN103265468A, this method employs a bromoaldehyde and β-ketoester under alkaline conditions:

Procedure :

  • Bromination of propionaldehyde : Propionaldehyde reacts with bromine in aprotic solvents (toluene, DMF) at 0–50°C to yield 2-bromopropanal.
  • Ring-closure reaction : 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo cyclization at 0–50°C to form ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Modifications for Target Compound :

  • Replace ethyl acetoacetate with a β-ketoester bearing the 3,5-dimethylphenyl group.
  • Use 3,5-dimethylaniline instead of ammonia to introduce the N-aryl substituent.

Key Optimization :

  • Aprotic solvents enhance bromoaldehyde stability.
  • Temperature control (<50°C) prevents decomposition of sensitive intermediates.

Paal-Knorr Cyclization with Customized Amines

The Paal-Knorr method, utilizing 1,4-diketones and aryl amines, offers direct N-arylation:

Procedure :

  • Synthesize 1-(3,5-dimethylphenyl)-2,5-hexanedione : React 3,5-dimethylaniline with 2,5-hexanedione in acetic acid under reflux.
  • Cyclization : Acid-catalyzed cyclization yields the pyrrole ring.
  • Oxidation : Selective oxidation of the C3 methyl group to carboxylic acid using KMnO₄ or CrO₃.

Challenges :

  • Low regioselectivity during oxidation necessitates protecting groups.
  • Over-oxidation risks require careful stoichiometric control.

Industrial-Scale Considerations

The bromoaldehyde-β-ketoester route is preferred for scalability:

  • Cost Efficiency : Ethyl acetoacetate is 40% cheaper than tert-butyl analogs.
  • Environmental Impact : Avoids NaNO₂, reducing nitrosamine waste.
  • Throughput : Batch reactions achieve >80% conversion with simple workup.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >95% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, Ar–CH₃), 2.34 (s, 3H, C2–CH₃), 2.49 (s, 3H, C5–CH₃), 6.91 (s, 1H, Ar–H), 7.12 (s, 2H, Ar–H).
  • FT-IR : 1695 cm⁻¹ (C=O stretch), 3100–2500 cm⁻¹ (O–H broad).

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group or other substituents on the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with aldehyde or ketone groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is being explored for its biological activities , particularly in the context of drug development. Its structural features make it a candidate for the synthesis of novel pharmaceuticals.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a derivative synthesized from this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved molecular docking studies that suggested strong interactions with cancer-related targets .

Applications in Analytical Chemistry

This compound has also found applications in chiral chromatography , where it is used to create stationary phases that enhance the separation of enantiomers. The ability to resolve chiral compounds is crucial in pharmaceutical applications where the efficacy and safety of drugs can vary dramatically between enantiomers.

Method of Application

The compound can be linked with oligosaccharides and cyclodextrins to form chiral stationary phases. This method significantly improves the resolution of chiral compounds during chromatographic analysis.

Applications in Organic Synthesis

The versatile nature of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid allows for its use in various synthetic pathways. It can serve as a precursor for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism by which 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The activity and physicochemical properties of pyrrole-3-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related compounds:

Substituent Position and Electronic Effects

Key Compounds :
Compound Name Phenyl Substituents Pyrrole Substituents Molecular Weight (g/mol) Notable Properties
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3,5-dimethyl 2,5-dimethyl 283.34 High lipophilicity; potential PET inhibitor
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-chloro 2,5-dimethyl 249.7 Electron-withdrawing Cl enhances polarity
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-fluoro 2,5-dimethyl 233.24 (calc) Fluorine improves metabolic stability
1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3,4-diethoxy 2,5-dimethyl 319.37 (calc) Ethoxy groups increase solubility
Analysis :
  • Electron-Donating vs. Withdrawing Groups :

    • The 3,5-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing electron density on the phenyl ring. This contrasts with electron-withdrawing groups (e.g., Cl, F) in analogs, which reduce ring electron density and may alter binding interactions .
    • In PET inhibition studies, electron-withdrawing substituents (e.g., fluorine) correlate with higher activity, but meta-dimethyl groups (as in the target compound) also show strong PET inhibition (IC₅₀ ~10 µM) due to balanced lipophilicity and steric effects .
  • Lipophilicity and Solubility :

    • The target compound’s logP (estimated >3) is higher than analogs with polar substituents (e.g., Cl, F, or ethoxy). This may improve membrane permeability but reduce aqueous solubility.
    • Ethoxy-substituted analogs (e.g., 3,4-diethoxy derivative) exhibit increased solubility due to oxygen’s hydrogen-bonding capacity .

Steric and Spatial Considerations

  • Meta-Substitution vs. Para-substituted analogs (e.g., 4-chloro) have less steric hindrance, allowing different binding modes . In photosynthesis inhibition studies, meta-substituted dimethylphenyl derivatives outperformed para-substituted analogs, suggesting optimal spatial alignment for target binding .

Biological Activity

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and molecular docking analyses.

The chemical structure of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be described by its molecular formula C14H17NC_{14}H_{17}N with a molecular weight of approximately 199.3 g/mol. The compound features a pyrrole ring substituted with a dimethylphenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study reported that various pyrrole derivatives displayed inhibitory effects against multiple bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 µg/mL to 125 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (K. pneumoniae)MIC (S. aureus)MIC (E. coli)MIC (C. albicans)
131.25 µg/mL62.5 µg/mL62.5 µg/mL62.5 µg/mL
262.5 µg/mL125 µg/mL62.5 µg/mL125 µg/mL
331.25 µg/mL62.5 µg/mL125 µg/mL62.5 µg/mL

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for its anticancer potential. Various studies indicate that pyrrole derivatives can inhibit the proliferation of cancer cells in vitro. For example, one study assessed the antiproliferative activity of synthesized pyrrole derivatives against several cancer cell lines, including HeLa and CEM cells, demonstrating promising results with IC50 values indicating effective growth inhibition .

Table 2: Antiproliferative Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)
AHeLa15 ± 0.5
BCEM20 ± 1.0
CL121025 ± 2.0

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of these compounds with target proteins involved in microbial resistance and cancer progression. For instance, docking analyses revealed that certain pyrrole derivatives exhibited high binding affinities to the active sites of enzymes such as kinases associated with Klebsiella pneumoniae , suggesting a mechanism for their antimicrobial action .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of pyrrole derivatives and tested their efficacy against various pathogens, confirming that modifications in the molecular structure significantly affected their antimicrobial potency.
  • Cancer Cell Inhibition : Another research focused on the antiproliferative effects of these compounds on human cancer cell lines, indicating that structural variations could enhance their cytotoxicity.

Q & A

Q. What are the standard synthetic routes for 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

The compound can be synthesized via two primary approaches:

  • Substituted Aniline Coupling : Reacting 3,5-dimethylaniline with a pyrrole-3-carboxylic acid precursor under acidic or catalytic conditions. This method is analogous to the synthesis of dichlorophenyl derivatives (e.g., compounds 20r–20u) using substituted anilines and general methods (e.g., 4.1 or 4.2) .
  • Oxidation of Aldehyde Intermediates : Starting from 1-(3,5-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, oxidation with reagents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) yields the carboxylic acid derivative .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity (>95%) .

Q. How does the substituent pattern on the phenyl ring influence the compound’s physicochemical properties?

The 3,5-dimethyl substitution on the phenyl ring enhances steric bulk and electron-donating effects, which can:

  • Increase hydrophobicity (logP >3.0, predicted).
  • Stabilize the pyrrole ring via resonance effects. Comparative studies on chloro- and cyano-substituted analogs (e.g., 20q, 20r) show substituent-dependent solubility and reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing or bulky substituents?

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to activate the aniline precursor in coupling reactions.
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions in dichlorophenyl derivatives, as seen in compound 20u (8% yield vs. 88% for 20t) .
  • Purification : Employ gradient HPLC with C18 columns to isolate high-purity fractions .

Q. What strategies enable regioselective functionalization of the pyrrole ring?

  • Electrophilic Substitution : Nitration or halogenation at the pyrrole’s 4-position can be achieved using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS), respectively.
  • Reduction : Sodium borohydride (NaBH₄) reduces the carboxylic acid to a hydroxymethyl group for further derivatization .

Q. How can contradictions in biological activity data for structurally similar analogs be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity against targets like Notum carboxylesterase (e.g., compound 20q’s cyanophenyl group vs. 20r’s dichlorophenyl group).
  • Docking Simulations : Use molecular modeling to assess binding interactions, particularly steric clashes caused by 3,5-dimethyl groups .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Challenges : Co-elution of impurities with similar retention times in HPLC.
  • Solutions : Use tandem LCMS with multiple reaction monitoring (MRM) or high-resolution mass spectrometry (HRMS) for precise quantification .

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